molecular formula C17H21N5O4S2 B13355596 6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355596
M. Wt: 423.5 g/mol
InChI Key: MZFGBQSXKPFCEB-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological activity being studied.

Biological Activity

The compound 6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, which has been associated with a variety of biological activities. This article aims to summarize the pharmacological properties and biological activities of this compound based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring
  • A thiadiazole moiety
  • A methoxyphenoxy group
  • A methylsulfonyl group attached to a piperidine ring

Biological Activity Overview

Research indicates that derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole framework exhibit diverse biological activities. These include:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Studies have indicated its efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of key enzymes associated with inflammation and cancer progression.
  • Interaction with cellular pathways that regulate apoptosis and cell proliferation.

Anticancer Activity

A study focusing on the cytotoxic effects of similar triazole derivatives reported that compounds with structural similarities to our target compound exhibited potent activity against human cancer cell lines. For instance:

  • Compound 69c demonstrated high cytotoxicity against MCF-7 cells compared to its predecessors .

Antimicrobial Studies

Research has highlighted the antimicrobial effectiveness of triazolo-thiadiazole derivatives. For example:

  • Compounds within this class have been tested against bacteria and fungi, showing promising results in inhibiting growth .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of pathogens
AnticancerCytotoxicity against MCF-7 cells
Anti-inflammatoryCOX inhibition

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

6-[(4-methoxyphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O4S2/c1-25-13-3-5-14(6-4-13)26-11-15-20-22-16(18-19-17(22)27-15)12-7-9-21(10-8-12)28(2,23)24/h3-6,12H,7-11H2,1-2H3

InChI Key

MZFGBQSXKPFCEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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